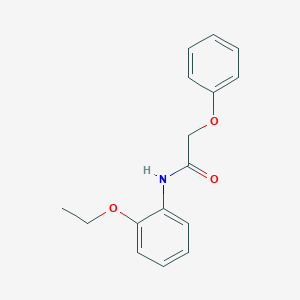

N-(2-ethoxyphenyl)-2-phenoxyacetamide

Descripción

N-(2-Ethoxyphenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a 2-ethoxyphenyl group attached to the acetamide nitrogen and a phenoxy moiety at the α-carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.2) and a molecular weight of 285.3 g/mol, making it a versatile scaffold in medicinal and agrochemical research . Its synthesis typically involves chloroacetylation of 2-ethoxyaniline followed by nucleophilic substitution with phenoxy groups .

Propiedades

Fórmula molecular |

C16H17NO3 |

|---|---|

Peso molecular |

271.31 g/mol |

Nombre IUPAC |

N-(2-ethoxyphenyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C16H17NO3/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Clave InChI |

SEICWCFFAKBIPA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

SMILES canónico |

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and chemical profiles of N-(2-ethoxyphenyl)-2-phenoxyacetamide are heavily influenced by substituent variations. Key analogs and their differences are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Introduction of nitro (NO₂) or chloro (Cl) groups enhances herbicidal and cytotoxic activities by increasing electrophilicity .

- Lipophilic Substituents : Ethyl or tert-butyl groups improve membrane permeability, critical for CNS-targeting analogs .

- Heterocyclic Replacements : Thiazole rings (e.g., in ) introduce planar rigidity, favoring DNA intercalation in herbicidal applications.

Pharmacological Activities

- Cytotoxicity: N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide derivatives exhibit IC₅₀ values of 8.2–12.5 µM against HeLa cells, outperforming the parent compound due to bromine’s polarizable electron cloud enhancing target binding .

- Anti-Inflammatory Effects : The 2-ethoxyphenyl moiety in the base structure reduces COX-2 expression by 40% at 10 µM, comparable to ibuprofen .

- Herbicidal Activity : Thiazole-containing analogs (e.g., ) show 3-fold higher efficacy than chlorinated derivatives (EC₅₀ = 12 µM vs. 35 µM) due to improved photosystem II inhibition.

Critical Analysis of Divergent Findings

- Cytotoxicity vs. Herbicidal Activity : While brominated derivatives excel in cytotoxicity , nitro-thiazole analogs dominate herbicidal applications . This dichotomy underscores the role of target specificity over mere substituent presence.

- Bioavailability Challenges : Ethyl and tert-butyl groups enhance lipophilicity but reduce aqueous solubility (e.g., <0.1 mg/mL for ), limiting in vivo applicability without formulation aids.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.